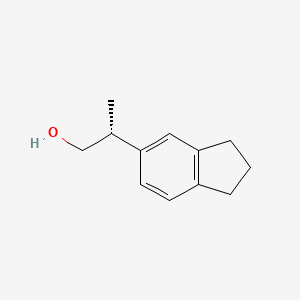

(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol

Description

Properties

IUPAC Name |

(2R)-2-(2,3-dihydro-1H-inden-5-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9(8-13)11-6-5-10-3-2-4-12(10)7-11/h5-7,9,13H,2-4,8H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCFABQDUUDDGO-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC2=C(CCC2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C1=CC2=C(CCC2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes, where the precursor is subjected to hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to achieve the desired reduction .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like LiAlH4.

Substitution: The hydroxyl group in (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) in solvents like acetone or dichloromethane.

Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.

Substitution: SOCl2 or PBr3 in solvents like dichloromethane or toluene.

Major Products Formed:

Oxidation: (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanal or (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanone.

Reduction: (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propane.

Substitution: (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propyl chloride or bromide.

Scientific Research Applications

Chemistry: (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine: It may serve as a building block for the synthesis of bioactive molecules .

Industry: In the industrial sector, (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol can be used in the production of specialty chemicals and materials, including polymers and resins .

Mechanism of Action

The mechanism of action of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the specific bioactive molecule it is incorporated into .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol and key analogs:

Structural and Functional Analysis

Core Motif: All compounds share the 2,3-dihydroindene group, which enhances aromatic interactions and metabolic stability. However, substituents at the 5-position dictate their pharmacological profiles. The alcohol group in the target compound may improve water solubility compared to cathinone derivatives (e.g., 5-PPDI, bk-IBP), which contain ketones and amines . 5-PPDI and bk-IBP feature a ketone and amine/alkylamine group, typical of synthetic cathinones, which inhibit monoamine transporters, leading to stimulant effects .

Synthesis: Cathinones like 5-PPDI are synthesized via Claisen-Schmidt condensations or reductive amination .

Biological Activity: Psychoactive analogs: 5-PPDI and bk-IBP are classified as novel psychoactive substances (NPS) due to their structural similarity to controlled cathinones . The imidazole-sulfanyl acetic acid derivative (C₁₄H₁₄N₂O₂S) could act as a protease inhibitor or enzyme modulator due to its sulfanyl and heterocyclic groups .

Conversely, this polarity could favor peripheral therapeutic applications, such as anti-inflammatory or anticancer activity, as seen in indenyl aurone derivatives .

Biological Activity

(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol is an organic compound featuring a unique indane structure attached to a propanol group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and as a precursor for bioactive molecules. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structure and Composition

The compound's IUPAC name is (2R)-2-(2,3-dihydro-1H-inden-5-yl)propan-1-ol, with the molecular formula . It possesses a hydroxyl functional group that can participate in various chemical reactions, including oxidation and substitution reactions.

Synthesis Methods

Common synthetic routes include:

- Reduction of Ketones or Aldehydes : For example, reducing (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanal using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Catalytic Hydrogenation : In industrial applications, catalytic hydrogenation may be employed to produce this compound from suitable precursors.

The biological activity of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The exact pathways and effects depend on the specific bioactive molecules synthesized from this compound.

Pharmacological Studies

Research indicates that derivatives of this compound exhibit various pharmacological activities:

- Anti-inflammatory Effects : Some studies suggest that compounds related to (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. These effects are significant in the context of chronic inflammatory diseases .

- Neuroprotective Properties : Research has shown that certain derivatives may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

- Antimicrobial Activity : Preliminary studies indicate that related compounds may possess antimicrobial properties against various pathogens, although specific data on (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol itself is limited .

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Inhibition of IL-6 and TNF-alpha levels | |

| Neuroprotective | Protection against oxidative stress | |

| Antimicrobial | Activity against bacterial strains |

Case Study: Neuroprotective Effects

In a study assessing the neuroprotective effects of related compounds, it was found that treatment with derivatives resulted in a significant reduction in markers of oxidative stress in neuronal cell cultures exposed to harmful agents. The study highlighted the potential for these compounds in therapeutic strategies for conditions like Alzheimer's disease .

Q & A

Q. What are the recommended synthetic routes for (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis of chiral alcohols like (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol typically involves asymmetric catalysis or chiral resolution. For enantiomeric control, consider using Sharpless epoxidation or enzymatic kinetic resolution. Post-synthesis, validate stereochemical purity via polarimetry and chiral HPLC (e.g., Chiralpak® columns). Compare optical rotation values with literature data, and confirm retention times against racemic mixtures .

Q. How should researchers characterize the physical and chemical properties of this compound?

- Methodological Answer : Prioritize spectroscopic techniques:

- NMR : Assign peaks using , , DEPT-135, and 2D experiments (COSY, HSQC) to confirm the indenyl-propanol structure.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.

- Thermal Analysis : DSC/TGA to assess melting points and decomposition profiles.

Cross-reference spectral data with databases like NIST Chemistry WebBook for consistency .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Follow ISO 15193 guidelines for hazardous alcohols:

- Use fume hoods and PPE (gloves, goggles) to prevent dermal/ocular exposure.

- Store in inert atmospheres (argon) to avoid oxidation.

- Refer to SDS templates for indenyl-propanol analogs (e.g., 1-(3,4-Dihydro-2H-pyrrol-5-yl)propan-1-one) for hazard mitigation strategies .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility.

- Computational Validation : Optimize geometry using DFT (B3LYP/6-31G*) and simulate NMR spectra with Gaussian or ORCA. Compare with experimental shifts (±0.3 ppm tolerance).

- Solvent Screening : Repeat NMR in DMSO-d6 vs. CDCl3 to assess hydrogen bonding impacts .

Q. What experimental designs are optimal for studying enantiomer-specific biological activity?

- Methodological Answer :

- In vitro assays : Use chiral separations (HPLC) to isolate (2R)- and (2S)-forms. Test each enantiomer in dose-response studies (e.g., enzyme inhibition).

- Molecular Docking : Perform docking simulations (AutoDock Vina) to compare binding affinities at target sites.

- Statistical Validation : Apply ANOVA to assess significance (p < 0.05) between enantiomer activities. Document limitations in sample size or purity, as seen in HSI-based pollution studies .

Q. How can researchers model the compound’s environmental fate using QSPR/QSAR?

- Methodological Answer :

- Data Collection : Compile physicochemical properties (logP, pKa, water solubility) from experimental or predicted data (EPI Suite).

- QSPR Modeling : Use CC-DPS quantum-chemical profiling to predict biodegradation pathways or toxicity endpoints. Validate against analogs like 2-methoxy-5-(1-propenyl)-phenol .

- Sensitivity Analysis : Identify critical parameters (e.g., hydroxyl group reactivity) influencing environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.